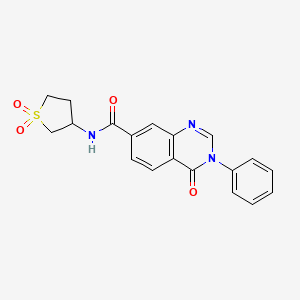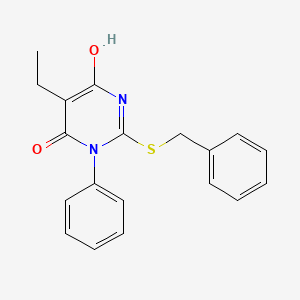
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine, also known as FANFT, is a synthetic organic compound with the chemical formula C10H10N4O2. FANFT is a nitroaromatic compound that was first synthesized in the early 20th century and has since been studied extensively for its potential applications in scientific research.
作用機序
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine is a potent electrophilic compound that reacts with nucleophilic sites in DNA to form covalent adducts. These adducts can lead to mutations and other forms of DNA damage, which can ultimately result in cancer. This compound is also known to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and mutations in a variety of cell types, including bacterial, yeast, and mammalian cells. It has also been shown to induce tumors in animal models, particularly in the bladder and liver. This compound has been found to have genotoxic effects in human lymphocytes, and is considered a potent mutagen and carcinogen.
実験室実験の利点と制限
One advantage of using 1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine in lab experiments is its high reactivity and specificity for DNA adduct formation. This makes it a useful tool for studying the mechanisms of chemical carcinogenesis and DNA damage. However, this compound is also highly toxic and carcinogenic, and must be handled with extreme care. It is also relatively unstable and can decompose over time, which can affect the accuracy of experimental results.
将来の方向性
There are several potential future directions for research involving 1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine. One area of interest is the development of new methods for detecting and quantifying this compound-DNA adducts in biological samples, which could help improve our understanding of the mechanisms of chemical carcinogenesis. Another area of interest is the use of this compound in combination with other compounds or therapies to enhance its effectiveness as an anticancer agent. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its potential role in oxidative stress and inflammation.
合成法
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine can be synthesized through a multistep process involving the reaction of furfural with nitric acid and subsequent reduction of the resulting nitrofuran intermediate. The final product is a yellow crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
科学的研究の応用
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine has been widely used in scientific research as a reagent for the detection of DNA damage and mutagenesis. It is commonly used in the Ames test, a widely accepted method for screening potential mutagens and carcinogens. This compound has also been used in studies of DNA adduct formation and repair, as well as in investigations of the mechanisms of chemical carcinogenesis.
特性
IUPAC Name |
(NE)-N-[1-(furan-2-ylmethyl)-5-methyl-1,3,5-triazinan-2-ylidene]nitramide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-12-6-10-9(11-14(15)16)13(7-12)5-8-3-2-4-17-8/h2-4H,5-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGWNQUBBFXOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B6100049.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6100056.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6100062.png)
![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6100070.png)
![6-amino-2-{[3-(3-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B6100078.png)
![N~2~-(4-methoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6100090.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6100092.png)
![4-[(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6100095.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)
